REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7](O)=[O:8])[C:5]=1[C:13]([OH:15])=O)([O-:3])=[O:2].P([O-])([O-])([O-])=O.[OH:21][NH3+:22].O[NH3+].O[NH3+]>>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]2[C:7]([N:22]([OH:21])[C:13](=[O:15])[C:5]=12)=[O:8])([O-:3])=[O:2] |f:1.2.3.4|
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Name
|
|
Quantity
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500 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
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Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].O[NH3+].O[NH3+].O[NH3+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperature of 130° C
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)O)=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |